molecular formula C10H16N2O B8605632 1-(2-Acetylaminoethyl)-2,5-dimethylpyrrole

1-(2-Acetylaminoethyl)-2,5-dimethylpyrrole

Cat. No. B8605632
M. Wt: 180.25 g/mol
InChI Key: OVQCXJBJTHAFIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05290947

Procedure details

123 ml (1.34 mol) of phosphoryl chloride are added dropwise in the course of 30 minutes at 0° C. to 750 ml of 1,2-dimethoxyethane and 109 ml of dimethyl formamide. The mixture is stirred for a further 30 minutes at 0° C., and, in the course of 45 minutes at 0° C., 180 g (1 mol) of N-(2-(2,5-dimethyl-1H-pyrrolyl)ethyl)acetamide are introduced. After 10 minutes at 0° C., the mixture is allowed to warm to 10° C., stirred for 1 h at 10° C. and hydrolysed by pouring in a solution of 250 g of sodium hydroxide in 920 ml of water in the course of 2 h at 20° C. to the reaction mixture. The resulting reaction mixture is filtered, the organic phase is isolated and the water phase is extracted twice, each time with 370 ml of 1,2-dimethoxyethane. The organic phases are combined and substantially concentrated in vacuum. After addition of 250 ml of toluene, the mixture is concentrated to dehydrate it, 1 l of ethyl acetate is added and the mixture is filtered over silica gel and charcoal, crystallised and dried.
Quantity
123 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
109 mL
Type
solvent
Reaction Step One
Quantity
180 g
Type
reactant
Reaction Step Two
Quantity
250 g
Type
reactant
Reaction Step Three
Name
Quantity
920 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
P(Cl)(Cl)(Cl)=O.[CH3:6][O:7]CCOC.[CH3:12][C:13]1[N:14]([CH2:19][CH2:20][NH:21][C:22](=[O:24])[CH3:23])[C:15]([CH3:18])=[CH:16][CH:17]=1.[OH-].[Na+]>O.CN(C)C=O>[CH:6]([C:16]1[CH:17]=[C:13]([CH3:12])[N:14]([CH2:19][CH2:20][NH:21][C:22](=[O:24])[CH3:23])[C:15]=1[CH3:18])=[O:7] |f:3.4|

Inputs

Step One
Name
Quantity
123 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COCCOC
Name
Quantity
109 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
180 g
Type
reactant
Smiles
CC=1N(C(=CC1)C)CCNC(C)=O
Step Three
Name
Quantity
250 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
920 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred for a further 30 minutes at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After 10 minutes at 0° C.
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
to warm to 10° C.
STIRRING
Type
STIRRING
Details
stirred for 1 h at 10° C.
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
FILTRATION
Type
FILTRATION
Details
is filtered
CUSTOM
Type
CUSTOM
Details
the organic phase is isolated
EXTRACTION
Type
EXTRACTION
Details
the water phase is extracted twice
CONCENTRATION
Type
CONCENTRATION
Details
substantially concentrated in vacuum
ADDITION
Type
ADDITION
Details
After addition of 250 ml of toluene
CONCENTRATION
Type
CONCENTRATION
Details
the mixture is concentrated
ADDITION
Type
ADDITION
Details
is added
FILTRATION
Type
FILTRATION
Details
the mixture is filtered over silica gel and charcoal
CUSTOM
Type
CUSTOM
Details
crystallised
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
C(=O)C1=C(N(C(=C1)C)CCNC(C)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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